molecular formula C13H24N2O4 B135858 tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate CAS No. 394735-22-9

tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate

Cat. No. B135858
CAS RN: 394735-22-9
M. Wt: 272.34 g/mol
InChI Key: KCDNFVJMBIUAFE-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate is a chemical intermediate that appears to be related to various research efforts in the synthesis of biologically active compounds and pharmaceutical intermediates. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step processes that often include protection and deprotection steps, functional group transformations, and the establishment of chiral centers. For instance, the enantioselective synthesis of a benzyl tert-butyl carbamate derivative was achieved using an iodolactamization as a key step, which is a strategy that could potentially be applied to the synthesis of the compound . Similarly, the synthesis of (R)-tert-butyl carbamate from L-Serine through a seven-step process including esterification, protection, and Corey-Fuchs reaction indicates the complexity and the need for careful planning in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is a common protecting group for amines. The crystal structure of a related compound confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides . This information is valuable for understanding the three-dimensional arrangement of substituents around the core structure of tert-butyl carbamates.

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. For example, they can be resolved into optically pure enantiomers through enzymatic kinetic resolution, as demonstrated with tert-butyl phenylcarbamate . They can also participate in kinetic resolutions to afford differentially protected derivatives with high diastereomeric excess, as shown with tert-butyl cyclopentene-carboxylates . Moreover, tert-butyl carbamates can behave as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group is a stable amine protecting group that can be removed under acidic or basic conditions. The presence of additional functional groups, such as hydroxyl or amino groups, can introduce sites for further chemical modification or influence the compound's polarity and hydrogen bonding capacity. These properties are essential for the compound's behavior in various reaction conditions and its potential applications in the synthesis of more complex molecules.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate was involved in the synthesis of novel compounds with potential antibacterial activity. The study detailed the synthesis of derivatives through various chemical reactions, demonstrating the compound's role in creating new antibacterial agents (Prasad, 2021).

  • Photoredox Catalysis : A study reported the photoredox-catalyzed amination of specific compounds using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its utility in photocatalyzed protocols for constructing diverse amino pyrimidines (Wang et al., 2022).

  • Intermediate in Synthesis Processes : The compound has been used as an intermediate in various synthesis processes. For example, it played a role in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, showcasing its versatility in organic synthesis (Fox & Ley, 2003).

  • Enantioselective Synthesis : It has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its importance in the field of medicinal chemistry (Ober et al., 2004).

  • Natural Product Analogs Synthesis : The compound was used in the synthesis of natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity. This application demonstrates its potential in the development of new therapeutic agents (Maftei et al., 2013).

  • Polymerizable Antioxidants : Research has been conducted on the synthesis of monomeric antioxidants containing tert-butyl moieties, showcasing the compound's applications in materials science and polymer chemistry (Pan et al., 1998).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9(10(16)11(14)17)7-8-5-4-6-8/h8-10,16H,4-7H2,1-3H3,(H2,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNFVJMBIUAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467881
Record name tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate

CAS RN

394735-22-9
Record name 1,1-Dimethylethyl N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394735-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-, 1,1-dimethylethyl ester
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